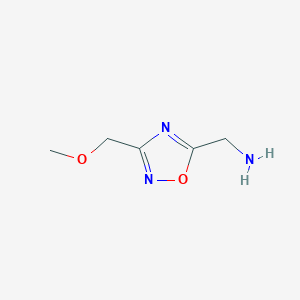

(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine

Description

(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methoxymethyl group at position 3 and an aminomethyl group at position 3. The oxadiazole ring, a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, confers structural rigidity and electronic diversity, making it a valuable scaffold in medicinal chemistry and materials science . The compound is often isolated as its hydrochloride salt (CAS: 1185058-98-3), with a molecular formula of C₅H₁₀ClN₃O₂ and a molecular weight of 179.60 g/mol .

Properties

IUPAC Name |

[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c1-9-3-4-7-5(2-6)10-8-4/h2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVMRQEDXKZKKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NOC(=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649207 | |

| Record name | 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-22-8 | |

| Record name | 3-(Methoxymethyl)-1,2,4-oxadiazole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine typically involves the following steps:

- **Formation of the Oxadiazole Ring

Biological Activity

(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine, also known as a derivative of oxadiazole, is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and other relevant pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- IUPAC Name : [3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine

- Molecular Weight : 143.14 g/mol

- CAS Number : 915920-22-8

| Property | Value |

|---|---|

| Molecular Formula | C5H9N3O2 |

| Molecular Weight | 143.14 g/mol |

| CAS Number | 915920-22-8 |

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Notably, its potential as an anticancer agent and its effects on different cell lines have been highlighted.

Cytotoxic Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : SH-SY5Y (human neuroblastoma), HeLa (cervical cancer), and A549 (lung cancer).

-

IC50 Values : The IC50 values for the compound against these cell lines were reported as follows:

Cell Line IC50 (µg/mL) SH-SY5Y 184.41 ± 4.77 HeLa 226.00 A549 242.52

These results suggest that this compound could be a promising candidate for further development in cancer therapy.

The mechanism through which this compound exerts its biological effects involves several pathways. It is believed to interact with specific molecular targets within cells, potentially modulating enzyme activity or influencing signaling pathways associated with cell proliferation and apoptosis.

Potential Pathways

- Apoptosis Induction : The compound may promote apoptotic cell death in cancer cells by activating caspases or other apoptotic markers.

- Cell Cycle Arrest : It could interfere with the cell cycle progression, leading to growth inhibition.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to oxidative stress and subsequent cellular damage.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

-

Study on SH-SY5Y Cells :

- The cytotoxicity was assessed using the MTT assay after 24 and 48 hours of treatment.

- Results indicated enhanced cytotoxicity with prolonged exposure.

-

Antibacterial Activity :

- Preliminary studies suggested that this compound may also possess antibacterial properties against certain pathogens.

- MIC values were observed in the range of 62.5 µg/mL against E. coli.

-

Comparative Analysis :

- When compared to other oxadiazole derivatives, this compound exhibited superior cytotoxicity against selected cancer cell lines.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to structurally analogous 1,2,4-oxadiazole derivatives in Table 1, focusing on substituents, molecular weights, and key properties.

Key Observations:

- This contrasts with the thiophene derivative , where sulfur enhances polarizability.

- Salt Forms: Hydrochloride salts (e.g., ) improve crystallinity and stability but may introduce handling hazards (e.g., irritant properties noted in ).

- Molecular Weight : The target compound has the lowest molecular weight among analogs, which could favor blood-brain barrier penetration in therapeutic contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.